molecular formula C16H26NO5P B14742523 p-Nitrophenyl ethyl octylphosphonate CAS No. 3015-78-9

p-Nitrophenyl ethyl octylphosphonate

Cat. No.: B14742523
CAS No.: 3015-78-9
M. Wt: 343.35 g/mol
InChI Key: MPURXCAUNNEKMR-UHFFFAOYSA-N
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Description

p-Nitrophenyl ethyl octylphosphonate: is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and an octylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl octylphosphonate typically involves the reaction of p-nitrophenol with ethyl octylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of p-Nitrophenyl ethyl octylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can be reversible or irreversible, depending on the nature of the interaction . The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound towards its target enzymes .

Comparison with Similar Compounds

Uniqueness: p-Nitrophenyl ethyl octylphosphonate is unique due to the presence of both ethyl and octyl groups attached to the phosphonate moiety. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in organic synthesis and enzyme inhibition studies .

Properties

CAS No.

3015-78-9

Molecular Formula

C16H26NO5P

Molecular Weight

343.35 g/mol

IUPAC Name

1-[ethoxy(octyl)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C16H26NO5P/c1-3-5-6-7-8-9-14-23(20,21-4-2)22-16-12-10-15(11-13-16)17(18)19/h10-13H,3-9,14H2,1-2H3

InChI Key

MPURXCAUNNEKMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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